molecular formula C10H18O B1671447 Geraniol CAS No. 106-24-1

Geraniol

Cat. No.: B1671447
CAS No.: 106-24-1
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-JXMROGBWSA-N
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Mechanism of Action

Target of Action

Geraniol, an acyclic monoterpene alcohol, is predicted to target multiple proteins and pathways that shape a network which can exert systematic pharmacological effects . It has been found to influence the expression of genes involved in regulating the cell cycle and apoptosis .

Mode of Action

This compound’s mode of action is believed to be through its interaction with these target proteins and genes. It controls a variety of signaling molecules and pathways that represent tumor hallmarks . These actions of this compound constrain the ability of tumor cells to acquire adaptive resistance against anticancer drugs . Furthermore, this compound has been shown to sensitize tumor cells to commonly used chemotherapies .

Biochemical Pathways

This compound biosynthesis occurs via the MEP pathway from GPP and can be enhanced by overexpression of this compound synthase (GES) when the supply of GPP is sufficient . This compound has also been found to inhibit the TLR2,4/MYD88/NFκB pathway, mediating anti-inflammation and activation of the Nrf2 pathway .

Pharmacokinetics

This compound’s pharmacokinetics and bioavailability have been studied systematically. After intravenous administration of this compound to rats (50 mg/kg), its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations (50 mg/kg) of emulsified this compound or fiber-adsorbed this compound were 92 and 16%, respectively .

Result of Action

This compound has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective to name a few . Due to its anticancer effects, this compound has been found to be effective against a broad range of cancers including breast, lung, colon, prostate, pancreatic, skin, liver, kidney and oral cancers .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, its permeation properties across intestinal cells have been studied, evidencing this compound permeability coefficients across an in vitro model of the human intestinal wall . Furthermore, this compound’s production can be maximized through biotechnology processes , suggesting that its action, efficacy, and stability can be influenced by the methods of its production.

Biochemical Analysis

Biochemical Properties

Geraniol interacts with various enzymes and proteins. It is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by this compound synthase . This compound can be converted to the cyclic terpene α-terpineol in acidic solutions . It can also be converted to the tosylate, which is a precursor to the chloride .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the expression and release of cellular pro-inflammatory factors TNF-α, IL-1β, IL-8, and nitric oxide, accompanied by a significant upregulation of gene expression of anti-inflammatory cytokine IL-10 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. In acidic solutions, this compound is converted to the cyclic terpene α-terpineol . The alcohol group undergoes expected reactions, such as conversion to the tosylate, which is a precursor to the chloride .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, this compound was found to have a half-life of 12.5 ± 1.5 minutes after intravenous administration to rats . Mice treated with 120 mg/kg of this compound for 4 weeks showed increased anti-oxidative defenses with no signs of liver toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound amounts in the cerebrospinal fluid of rats ranged between 0.72 ± 0.08 μg/mL and 2.6 ± 0.2 μg/mL within 60 minutes following emulsified oral administration .

Metabolic Pathways

This compound is involved in the mevalonate pathway. It is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by this compound synthase . This compound can also be converted to the cyclic terpene α-terpineol in acidic solutions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intravenous administration of this compound to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics .

Subcellular Localization

The distinct subcellular localization of this compound synthase suggests varied functional roles .

Chemical Reactions Analysis

Types of Reactions

Geraniol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
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InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CCO)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C
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Molecular Formula

C10H18O
Record name GERANIOL
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DSSTOX Substance ID

DTXSID8026727
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma
Record name GERANIOL
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-
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Record name Geraniol
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Record name Geraniol
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg
Record name GERANIOL
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Flash Point

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup)
Record name GERANIOL
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Solubility

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name GERANIOL
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Record name beta-Geraniol
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Record name Geraniol
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Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885
Record name GERANIOL
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Vapor Pressure

0.03 [mmHg]
Record name Geraniol
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Mechanism of Action

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.
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Color/Form

Colorless to pale-yellow, liquid oil, Oily liquid

CAS No.

106-24-1, 624-15-7, 68311-14-8, 106-25-2
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Melting Point

less than 5 °F (NTP, 1992), -15 °C, < -15 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: No SHE regulations were specifically discussed in the provided abstracts.

A: While geraniol is generally considered safe, one study raised concerns about its potential to generate reactive oxygen species (ROS) during oxidation, which may pose health risks like mutations, cancer, and sensitization. []

A: Encapsulating this compound oil in chitosan-oleate (CS-OA) has proven to be an effective strategy for targeted delivery to the central nervous system. [] This approach improves this compound's bioavailability and enhances its ability to reach the brain and cerebrospinal fluid, making it a promising avenue for developing therapies for neurological conditions. []

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